2-methyl-4-phenyl-1(2H)-isoquinolinone

BET bromodomain BRD4-BD1 Fragment-based drug discovery

2-Methyl-4-phenyl-1(2H)-isoquinolinone (CAS 108960-88-9) is a synthetically derived, dual-substituted isoquinolinone heterocycle featuring both N2-methyl and C4-phenyl modifications on the isoquinolin-1(2H)-one core. This scaffold was identified as a novel BET bromodomain-binding motif in a fragment-based drug discovery campaign, with the 2-methylisoquinolin-1-one pharmacophore serving as the starting point for >10,000-fold potency optimization toward BRD4-BD1.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B11870480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-phenyl-1(2H)-isoquinolinone
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-17-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(17)18/h2-11H,1H3
InChIKeyWWSYAOSOUAEOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-phenyl-1(2H)-isoquinolinone: Chemical Identity, Scaffold Classification, and Procurement Context


2-Methyl-4-phenyl-1(2H)-isoquinolinone (CAS 108960-88-9) is a synthetically derived, dual-substituted isoquinolinone heterocycle featuring both N2-methyl and C4-phenyl modifications on the isoquinolin-1(2H)-one core . This scaffold was identified as a novel BET bromodomain-binding motif in a fragment-based drug discovery campaign, with the 2-methylisoquinolin-1-one pharmacophore serving as the starting point for >10,000-fold potency optimization toward BRD4-BD1 [1]. The compound is listed in authoritative chemistry databases including PubChem and BindingDB, where it is registered as a discrete chemical entity with documented bioactivity data [2]. In procurement contexts, this compound is distinguished from its simpler analogs—4-phenyl-1(2H)-isoquinolinone (CAS 36828-24-7) and 2-methyl-1(2H)-isoquinolinone (CAS 4594-71-2)—by the concurrent presence of both substituents, a structural feature that directly influences its molecular recognition profile in bromodomain inhibition assays [1][2].

Why In-Class Isoquinolinones Cannot Be Substituted for 2-Methyl-4-phenyl-1(2H)-isoquinolinone in BET Bromodomain Research


Generic substitution within the 4-phenylisoquinolinone class is precluded by the tight structure-activity relationships governing acetyl-lysine binding pocket recognition. The N2-methyl group is a critical component of the BET bromodomain-binding pharmacophore; the 2-methylisoquinolin-1-one core was specifically identified through fragment screening as a novel recognition motif for BRD4-BD1, with the subsequent SAR program achieving >10,000-fold potency gains from this starting scaffold [1]. The 4-phenyl substituent occupies a distinct hydrophobic pocket and contributes to binding orientation, as demonstrated by the co-crystal structure of the optimized 4-phenylisoquinolinone QC4956 bound to BRD4 (PDB 6CKR, IC50 = 50 nM) [2]. Removing either substituent—as in 4-phenyl-1(2H)-isoquinolinone (lacking N2-methyl) or 2-methyl-1(2H)-isoquinolinone (lacking C4-phenyl)—abolishes the precise spatial and electronic complementarity required for productive bromodomain engagement. Researchers procuring compounds for SAR-by-catalog or focused library construction require the exact substitution pattern to ensure experimental reproducibility and valid structure-activity interpretation.

Quantitative Differential Evidence for 2-Methyl-4-phenyl-1(2H)-isoquinolinone Versus Closest Analogs


BRD4-BD1 Fragment Hit Activity: 2-Methyl-4-phenylisoquinolin-1-one vs. Optimized Lead QC4956

2-Methyl-4-phenylisoquinolin-1-one was tested as Chemistry Example 1 in a BRD4-BD1 AlphaScreen biochemical assay and demonstrated an IC50 of 2.782 μM [1]. Following extensive SAR-guided optimization of the 4-phenylisoquinolinone scaffold, the lead compound QC4956 achieved an IC50 of 50 nM against the same BRD4-BD1 target—representing an approximately 56-fold improvement in potency [2]. While the target compound itself is the fragment-level starting point, this quantitative data establishes the foundational activity of the exact 2-methyl-4-phenyl substitution pattern and provides a critical baseline for any laboratory engaged in bromodomain inhibitor optimization.

BET bromodomain BRD4-BD1 Fragment-based drug discovery Epigenetics

Structural Distinction: 2-Methyl-4-phenyl Isoquinolinone Core vs. Unsubstituted 4-Phenyl-1(2H)-isoquinolinone in Target Engagement

The 4-phenyl-1(2H)-isoquinolinone scaffold (CAS 36828-24-7), lacking the N2-methyl group, has been reported as a PARP-1 inhibitor ligand in BindingDB, though no discrete IC50 value is publicly documented for the unsubstituted core [1]. The structurally elaborated derivative 3-[(dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) demonstrated Kv1.5 channel blockade with an IC50 of 324 nM in CHO cells expressing human Kv1.5 [2]. The N2-methyl group present in the target compound is essential for the BET bromodomain pharmacophore and is also retained across multiple active chemotypes, confirming the functional necessity of this substitution for diverse target engagement profiles [3].

Kinase selectivity PARP inhibition Target engagement Scaffold comparison

Downstream Derivatization Potential: N2-Methyl-4-phenyl Core as the Synthetic Intermediate for Takeda DPP-4 Inhibitor Program

The 2-methyl-4-phenyl-1(2H)-isoquinolinone core serves as the direct synthetic precursor to 3-aminomethyl-2-methyl-4-phenyl-1(2H)-isoquinolinone, a key compound in the Takeda Pharmaceutical DPP-4 inhibitor patent family (EP 1355886 B1) [1]. The patent explicitly claims 3-(aminomethyl)-2-methyl-4-phenyl-1(2H)-isoquinolinone as an exception to the general formula, indicating prior art status for this exact derivative [2]. The structurally related 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolone class was subsequently developed into potent, selective, and orally active non-peptide DPP-4 inhibitors, with the 4-phenyl group occupying the S1 pocket and the 3-aminomethyl group forming an electrostatic interaction with the S2 pocket [3]. Notably, the 2-isopropyl analog (3-(aminomethyl)-2-isopropyl-4-phenyl-1(2H)-isoquinolinone) is a distinct compound with different physicochemical properties; the 2-methyl substitution provides a different steric and lipophilic profile that affects both synthetic accessibility and biological activity.

DPP-4 inhibitor Type 2 diabetes Synthetic intermediate Medicinal chemistry

Scaffold-Dependent Activity: 4-Phenyl Isoquinolinone BET Inhibitor Co-Crystal Structure Confirms Critical Role of the Core Architecture

The co-crystal structure of the advanced 4-phenylisoquinolinone BET inhibitor QC4956 bound to BRD4-BD1 (PDB 6CKR, resolution 1.62 Å) reveals that the 4-phenylisoquinolinone core occupies the acetyl-lysine binding pocket, with the N2-methyl group positioned in a hydrophobic sub-pocket formed by residues W81, P82, Q85, V87, D88, L92, L94, and N140 [1]. The fragment-to-lead optimization starting from the 2-methylisoquinoline-1-one motif achieved >10,000-fold potency improvement for BRD4-BD1, demonstrating that the core scaffold—including the substitution pattern present in 2-methyl-4-phenyl-1(2H)-isoquinolinone—is a validated starting point for rational structure-guided optimization [2]. Compounds lacking this specific substitution architecture would fail to recapitulate the binding mode essential for bromodomain inhibition.

Co-crystal structure BRD4 Structure-based drug design Fragment elaboration

Procurement-Driven Application Scenarios for 2-Methyl-4-phenyl-1(2H)-isoquinolinone


Fragment-Based and Structure-Guided BRD4/BET Bromodomain Inhibitor Optimization

Research groups pursuing BET bromodomain inhibitor discovery can utilize 2-methyl-4-phenyl-1(2H)-isoquinolinone as a validated fragment hit with a reported BRD4-BD1 IC50 of 2.782 μM in AlphaScreen format [1]. The compound serves as the minimal pharmacophoric core from which >10,000-fold potency improvements have been demonstrated through structure-guided elaboration [2]. The availability of high-resolution co-crystal structures (PDB 6CKR, 1.62 Å) of evolved 4-phenylisoquinolinones bound to BRD4 provides a direct structural roadmap for rational fragment growing and merging strategies [3]. This scenario is particularly relevant for academic and biotech laboratories seeking a chemically tractable starting point with a known binding mode, avoiding the synthetic complexity of pre-optimized leads.

Synthetic Intermediate for 3-Aminomethyl DPP-4 Inhibitor and NK1 Antagonist Chemotypes

The 2-methyl-4-phenyl-1(2H)-isoquinolinone core is the direct precursor for synthesizing 3-aminomethyl-2-methyl-4-phenyl-1(2H)-isoquinolinone, the foundational compound of the Takeda DPP-4 inhibitor series [1]. The structurally related 3-hydroxymethyl analog (CAS 125064-54-2) has demonstrated ACAT inhibitory and tachykinin NK1 receptor antagonist activities [2]. For medicinal chemistry laboratories synthesizing focused libraries around the 4-phenylisoquinolone scaffold, procurement of the unsubstituted C3 core allows divergent functionalization at the 3-position via Mannich-type aminomethylation or hydroxymethylation, generating multiple bioactive chemotypes from a single starting material [1][2].

Chemical Probe and Tool Compound Development for Epigenetic Target Validation

As the minimal BET bromodomain-binding fragment within the 4-phenylisoquinolinone series, 2-methyl-4-phenyl-1(2H)-isoquinolinone is suitable for use as a low-affinity control compound or as a chemical biology probe for target engagement studies [1]. Its micromolar BRD4-BD1 activity (IC50 = 2.782 μM) [1] makes it an appropriate negative control or reference standard alongside high-affinity BET inhibitors such as (+)-JQ1. Additionally, the compound's activity in a defined biochemical assay enables its use in assay development and validation for AlphaScreen-based bromodomain screening cascades, where a compound with known, modest activity is required for Z'-factor determination and inter-plate normalization [1].

Kinase and Nuclear Receptor Selectivity Profiling Panels

The 4-phenylisoquinolinone scaffold has documented interactions with multiple target classes beyond BET bromodomains—including DPP-4, PARP-1, NK1, and melatonin MT2 receptors—depending on specific substitution patterns [1][2][3]. The core 2-methyl-4-phenyl compound, by virtue of its minimal substitution, can serve as a reference compound in broad selectivity panels designed to establish the target engagement fingerprint of the unelaborated scaffold. This application is particularly relevant for pharmaceutical profiling laboratories that require the parent scaffold as a baseline comparator when evaluating the selectivity of more highly functionalized 4-phenylisoquinolinone derivatives against panels of pharmacologically relevant targets [1][2][3].

Quote Request

Request a Quote for 2-methyl-4-phenyl-1(2H)-isoquinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.